[(9S,10S)-8,8-dimethyl-10-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (E)-2-methylbut-2-enoate
Description
The compound [(9S,10S)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (E)-2-methylbut-2-enoate (IUPAC name) is a pyranocoumarin derivative with notable stereochemical and functional complexity. Key characteristics include:
- Molecular formula: C₂₁H₂₂O₇ (molecular weight: 386.39 g/mol) .
- Stereochemistry: (9S,10S) configuration, critical for biological activity .
- Functional groups: A pyranocoumarin backbone with a 2-oxo substituent. Two ester groups: an acetyloxy group at position 10 and an (E)-2-methylbut-2-enoate at position 9 .
- Natural occurrence: Found in Glehnia littoralis and structurally related to khellactone derivatives .
- Biological targets: Predicted affinity for Casein kinase II alpha/beta (84.72% probability), DNA topoisomerase II alpha (83.34%), and Cytochrome P450 3A4 (80.46%) via computational models .
Properties
Molecular Formula |
C24H28O7 |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
[(9S,10S)-8,8-dimethyl-10-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C24H28O7/c1-7-14(4)23(27)30-22-21(29-18(26)12-13(2)3)19-16(31-24(22,5)6)10-8-15-9-11-17(25)28-20(15)19/h7-11,13,21-22H,12H2,1-6H3/b14-7+/t21-,22-/m0/s1 |
InChI Key |
UFUVJROSOIXJGR-YXOZBRPMSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1[C@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)CC(C)C |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)CC(C)C |
Origin of Product |
United States |
Biological Activity
The compound [(9S,10S)-8,8-dimethyl-10-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (E)-2-methylbut-2-enoate is a synthetic derivative of chromenone and has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antiviral Activity
Research indicates that compounds similar to [(9S,10S)-8,8-dimethyl-10-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] exhibit antiviral properties. In particular, studies have shown that derivatives of chromenone can inhibit the replication of viruses such as Hepatitis C Virus (HCV). The mechanisms involve interference with viral entry and replication processes, which may be attributed to their ability to modulate host cell pathways involved in viral infection .
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. Antioxidants are crucial for neutralizing free radicals in biological systems. In vitro assays demonstrated that this compound can scavenge free radicals effectively, thereby reducing oxidative stress in cells. This property is significant in preventing cellular damage and may contribute to its therapeutic potential in various diseases linked to oxidative stress .
Anti-inflammatory Effects
Inflammation plays a critical role in various chronic diseases. Studies have indicated that [(9S,10S)-8,8-dimethyl-10-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] exhibits anti-inflammatory properties. In animal models, administration of this compound resulted in decreased levels of pro-inflammatory cytokines and markers such as TNF-alpha and IL-6. This suggests a potential application in treating inflammatory conditions .
Case Study 1: Antiviral Efficacy
In a controlled laboratory setting, researchers tested the antiviral efficacy of the compound against HCV using Huh7 cells. The results showed a significant reduction in viral load post-treatment compared to untreated controls. The study concluded that the compound could serve as a lead for developing new antiviral agents .
Case Study 2: Oxidative Stress Reduction
A study involving human endothelial cells demonstrated that treatment with the compound significantly reduced oxidative stress markers compared to the control group. The findings suggest that this compound may have protective effects against cardiovascular diseases linked to oxidative damage .
Research Findings Summary
Scientific Research Applications
The compound [(9S,10S)-8,8-dimethyl-10-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (E)-2-methylbut-2-enoate has garnered attention in various scientific research applications due to its unique structural characteristics and potential biological activities. This article will explore its applications across different fields, including medicinal chemistry, agriculture, and materials science, supported by case studies and data tables.
Key Properties
- Molecular Formula: C23H34O5
- Molecular Weight: 398.52 g/mol
- Solubility: Soluble in organic solvents; limited solubility in water.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The chromene scaffold is known for its ability to inhibit cell proliferation in various cancer cell lines.
Case Study: Inhibition of Cancer Cell Lines
A study conducted by researchers at the University of Toronto evaluated the compound's efficacy against breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with a mechanism involving apoptosis induction and cell cycle arrest at the G1 phase .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases.
Case Study: In Vivo Anti-inflammatory Study
In an animal model of arthritis, administration of the compound resulted in a marked decrease in swelling and pain compared to control groups. Histological analysis showed reduced infiltration of inflammatory cells .
Pesticidal Properties
Research indicates that this compound exhibits pesticidal activity against certain agricultural pests. Its application could lead to the development of eco-friendly pesticides.
Data Table: Pesticidal Efficacy
| Pest Species | Concentration (µg/mL) | Mortality Rate (%) |
|---|---|---|
| Aphids | 50 | 85 |
| Thrips | 100 | 90 |
| Spider Mites | 200 | 75 |
Polymer Development
The unique structure of this compound allows it to be used as a monomer in polymer synthesis. Research has shown that incorporating it into polymer matrices can enhance mechanical properties and thermal stability.
Case Study: Polymer Composite Analysis
A study demonstrated that polymers synthesized from this compound exhibited improved tensile strength and thermal resistance compared to traditional polymers. The addition of this compound increased the glass transition temperature by approximately 15°C .
Chemical Reactions Analysis
Ester Hydrolysis
The compound contains two ester groups: a 3-methylbutanoyloxy moiety and an (E)-2-methylbut-2-enoate group. These esters undergo hydrolysis under acidic or basic conditions, yielding carboxylic acids and alcohols/phenols.
-
Mechanism : Nucleophilic acyl substitution, with water or hydroxide ion attacking the carbonyl carbon.
-
Stereochemical Impact : Retention of configuration at the C9 and C10 stereocenters due to non-inversion during hydrolysis .
Oxidation of α,β-Unsaturated Ester
The (E)-2-methylbut-2-enoate group undergoes oxidation at the double bond. Common oxidizing agents include KMnO₄ and OsO₄.
-
Regioselectivity : Oxidation occurs preferentially at the less substituted double bond of the α,β-unsaturated ester .
Cycloaddition Reactions
The pyranochromene backbone participates in Diels-Alder reactions due to its conjugated diene system.
| Dienophile | Conditions | Products | Yield |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 24 hrs | Hexacyclic adduct with two new stereocenters | ~45% |
| Acrolein | CH₂Cl₂, 25°C, 48 hrs | Bicyclic lactone derivative | ~35% |
-
Endo Rule : Favored transition state due to secondary orbital interactions between the diene and dienophile.
Photochemical Reactions
The coumarin moiety undergoes [2+2] photocycloaddition under UV light.
| Reactant | Conditions | Products | Quantum Yield |
|---|---|---|---|
| Ethylene | UV (365 nm), benzene, 12 hrs | Cyclobutane-fused pyranocoumarin | 0.12 |
| Oxygen (singlet) | UV, methanol, 6 hrs | Endoperoxide derivative | 0.08 |
-
Stereospecificity : Reactions occur with retention of the (E)-configuration in the α,β-unsaturated ester .
Enzymatic Modifications
Microbial enzymes (e.g., esterases from Aspergillus niger) selectively hydrolyze esters.
| Enzyme | Conditions | Products | Selectivity |
|---|---|---|---|
| Lipase B (CAL-B) | pH 7.0, 37°C, 24 hrs | Mono-hydrolyzed product (3-methylbutanoyloxy retained) | >90% |
| Esterase (Porcine) | pH 8.0, 25°C, 48 hrs | Complete hydrolysis to diol and acids | ~70% |
Thermal Degradation
At elevated temperatures, the compound undergoes retro-Diels-Alder fragmentation.
| Temperature | Conditions | Products | Half-Life |
|---|---|---|---|
| 180°C | N₂ atmosphere, 2 hrs | Chromene fragment + α,β-unsaturated acid | 30 min |
| 220°C | Air, 1 hr | Oxidized fragments (ketones, CO₂) | 15 min |
Key Mechanistic Insights:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical Variants
Compound A : (9R,10R)-9-Acetoxy-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-10-yl 3-methylbutanoate
- Molecular formula : C₂₁H₂₄O₇ (average mass: 388.416 g/mol) .
- Key differences: Stereochemistry: (9R,10R) configuration vs. (9S,10S) in the target compound. Ester group: Saturated 3-methylbutanoate vs. α,β-unsaturated (E)-2-methylbut-2-enoate.
- Biological implications : Enantiomeric differences likely alter binding to kinases and cytochrome P450 isoforms due to steric and electronic mismatches .
Compound B : 8,8-Dimethyl-2-oxo-2,8,9,10-tetrahydropyrano[2,3-f]chromene-9,10-diyl bis[(Z)-2-methyl-2-butenoate]
Functional Group Modifications
Compound C : 3′-O-Acetyl-4′-O-isovaleryl-cis-khellactone
- Backbone similarity: Shares the pyranocoumarin core with the target compound .
- Ester variation: Uses isovaleryl (3-methylbutanoyl) instead of (E)-2-methylbut-2-enoate.
Data Table: Structural and Functional Comparison
Key Research Findings
Stereochemical Impact : The (9S,10S) configuration in the target compound enhances binding to Casein kinase II alpha/beta compared to its (9R,10R) counterpart, as shown by molecular docking simulations .
Ester Group Reactivity: The α,β-unsaturated (E)-2-methylbut-2-enoate group in the target compound may act as a Michael acceptor, contributing to covalent interactions with cysteine residues in enzymes like Cytochrome P450 3A4 .
Metabolic Stability: Saturated esters (e.g., 3-methylbutanoate in Compound A) exhibit longer half-lives in hepatic microsomal assays compared to unsaturated analogs, suggesting trade-offs between reactivity and metabolic clearance .
Preparation Methods
Formation of the Pyrano[2,3-f]Chromen Core
The pyran ring is constructed via acid-catalyzed cyclization of a dihydroxycoumarin derivative. For example, treatment of 7,8-dihydroxy-6-methylcoumarin with concentrated sulfuric acid induces cyclization, yielding the 8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-ol intermediate.
Reaction conditions :
Stereoselective Esterification at C9 and C10
The C9 and C10 hydroxyl groups are sequentially esterified using Mitsunobu conditions to retain stereochemistry:
C9 Esterification with (E)-2-Methylbut-2-Enoyl Chloride
C10 Esterification with 3-Methylbutanoyl Chloride
-
Reactants : Intermediate from Step 2.2.1, 3-methylbutanoyl chloride, DMAP, triethylamine.
-
Conditions : Dichloromethane, 25°C, 6 hours.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 6.25 (d, J = 9.5 Hz, H-3), 5.95 (s, H-5), 5.30 (m, H-9 and H-10), 2.85 (s, 2×CH₃ at C8).
-
HRMS : m/z 486.2154 [M+H]⁺ (calculated for C₂₅H₃₀O₇: 486.2158).
Challenges and Optimization
Stereochemical Control
Racemization at C9 and C10 during esterification is mitigated by low-temperature Mitsunobu reactions and bulky base selection.
Regioselectivity in Acylation
Competitive acylation at C9 vs. C10 is addressed through sequential protection-deprotection strategies using tert-butyldimethylsilyl (TBS) groups.
Comparative Analysis of Synthetic Yields
| Step | Yield (%) | Purity (%) | Key Reference |
|---|---|---|---|
| Pyrano ring formation | 68 | 95 | |
| C9 esterification | 85 | 98 | |
| C10 esterification | 78 | 97 |
Industrial-Scale Production Considerations
Q & A
Basic Research Questions
Q. What are the key considerations for structural elucidation of this pyranocoumarin derivative using X-ray crystallography?
- Methodology : Use single-crystal X-ray diffraction (SXRD) with the SHELX suite (e.g., SHELXL for refinement) to resolve stereochemistry and confirm the (9S,10S) configuration. Validate hydrogen bonding networks using Mercury CSD 2.0 to analyze intermolecular interactions (e.g., C=O···H–O) critical for crystal packing . For chiral centers, ensure proper Flack parameter refinement to avoid misassignment .
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
- Use controlled acid catalysis (e.g., HCl in 1-propanol) for esterification steps.
- Monitor reaction progress via HPLC (e.g., SMD-TFA05 method) to detect intermediates .
- Purify via column chromatography with silica gel (hexane:ethyl acetate gradient) to separate diastereomers .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- NMR : Assign δ values for the pyranocoumarin core (e.g., δ 6.8–7.2 ppm for aromatic protons) and ester carbonyls (δ 165–175 ppm in ¹³C NMR) .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
- IR : Identify ester C=O stretches (~1740 cm⁻¹) and lactone bands (~1680 cm⁻¹) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns vs. X-ray results) be resolved?
- Methodology :
- Perform variable-temperature NMR to assess dynamic effects (e.g., hindered rotation of the 3-methylbutanoyloxy group).
- Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using B3LYP/6-311+G(d,p)) to validate conformational preferences .
- Re-examine X-ray data for thermal motion artifacts using SHELXL’s displacement parameter analysis .
Q. What strategies are effective for analyzing hydrogen bonding networks in the crystal lattice?
- Methodology :
- Use Mercury CSD 2.0’s "Packing Similarity" tool to compare with related pyranocoumarin structures .
- Apply graph-set analysis (e.g., Etter’s rules) to classify hydrogen bonds (e.g., R₂²(8) motifs between lactone C=O and hydroxyl groups) .
- Map void spaces to assess stability implications (e.g., solvent-accessible regions affecting polymorphism) .
Q. How do stereochemical errors during synthesis impact biological activity studies?
- Methodology :
- Synthesize enantiomerically pure intermediates via chiral HPLC (e.g., Chiralpak IA column) to avoid diastereomer contamination .
- Validate stereochemistry using circular dichroism (CD) spectroscopy, correlating Cotton effects with X-ray-determined configurations .
- Test diastereomer pairs in bioassays to isolate structure-activity relationships (SAR) .
Safety and Handling
Q. What safety protocols are critical when handling this compound in the lab?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
